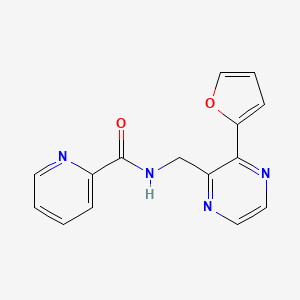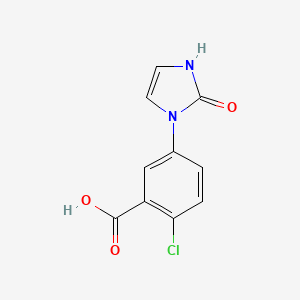![molecular formula C19H23N3O2S B2548033 1-(Azepan-1-yl)-2-[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanylethanone CAS No. 626223-46-9](/img/structure/B2548033.png)
1-(Azepan-1-yl)-2-[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanylethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-(Azepan-1-yl)-2-[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanylethanone” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Chemical Reactions Analysis
The chemical reactions involving “this compound” would depend on its functional groups and the conditions under which the reactions are carried out. Unfortunately, specific information about the chemical reactions of this compound is not available in the searched resources .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as molecular weight, melting point, boiling point, solubility, and stability. Unfortunately, the specific physical and chemical properties of “this compound” are not available in the searched resources .科学的研究の応用
Multicomponent Cycloaddition Synthesis
The compound's application in scientific research involves its role in multicomponent cycloaddition reactions. Specifically, air-stable azomethine ylides, featuring an unusual charge distribution pattern, are efficiently prepared via a rhodium-catalyzed reaction. This process highlights the first example of catalytic multicomponent [5 + 2] cycloaddition reactions, leading to the synthesis of biologically active 1,4-diazepine compounds (Lee et al., 2014).
Synthesis and Biological Activity
Another significant application includes the synthesis and evaluation of azepine derivatives for antiinflammatory and analgesic activities. These compounds have been synthesized and assayed, demonstrating their potential as analgesic agents in humans based on their efficacy in mouse models and minimal gastrointestinal side effects on chronic administration (Muchowski et al., 1985).
Ring-closing Metathesis for Compound Synthesis
Further research includes the preparation of sulfur-substituted quinolizidines and pyrido[1,2-a]azepines through ring-closing metathesis (RCM). This process underscores the compound's versatility in organic synthesis, allowing for the creation of complex structures with potential biological applications (Chou et al., 2007).
Solubility and Thermodynamics Study
The solubility and thermodynamics of related pyridazinone derivatives have been studied, providing insights into the challenges associated with drug formulation, such as poor aqueous solubility and toxicity. These studies are crucial for understanding the physicochemical properties of these compounds and their implications for drug development (Imran et al., 2017).
Photolytic Reactivity and Structural Insights
Research on the photolyses of aryl azides bearing electron-withdrawing substituents has also been conducted. This work provides valuable information on the photolytic reactivity and potential applications of these compounds in developing novel organic synthesis methodologies (Purvis et al., 1984).
Safety and Hazards
Information about the safety and hazards of a compound is crucial for handling and storage. This includes toxicity data, handling precautions, and disposal methods. Unfortunately, the specific safety and hazard information for “1-(Azepan-1-yl)-2-[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanylethanone” is not available in the searched resources .
特性
IUPAC Name |
1-(azepan-1-yl)-2-[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2S/c1-24-16-8-6-15(7-9-16)17-10-11-18(21-20-17)25-14-19(23)22-12-4-2-3-5-13-22/h6-11H,2-5,12-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSTFIWUKAOVZGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)N3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
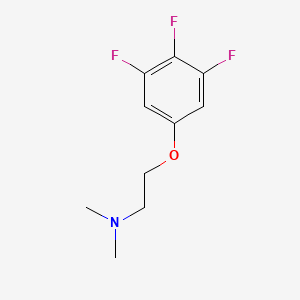
![1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-ethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2547953.png)
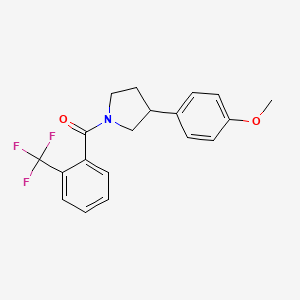

![2-Chloro-N-[4-(1-morpholin-4-ylethyl)phenyl]acetamide](/img/structure/B2547958.png)


![(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(4-bromophenyl)methanone](/img/structure/B2547962.png)
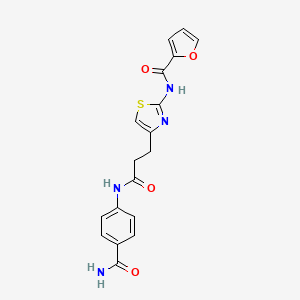
![(Z)-methyl 2-(6,7-dimethyl-3,5-dioxo-3,5-dihydro-2H-thiazolo[3,2-a]thieno[2,3-d]pyrimidin-2-ylidene)acetate](/img/structure/B2547967.png)

